Fmoc-MeDbz-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

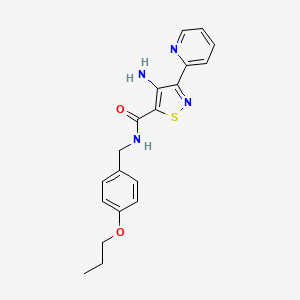

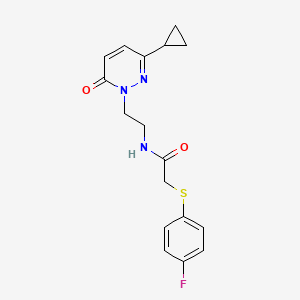

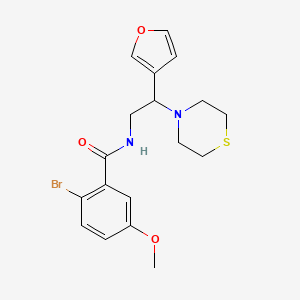

Fmoc-MeDbz-OH, also known as 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, is a novel linker used in the synthesis of peptide thioesters by Fmoc solid phase peptide synthesis .

Synthesis Analysis

The synthesis of peptide thioesters using this compound involves several steps. After the removal of the Fmoc group, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The resin is then activated by treatment with p-nitrophenyl chloroformate . This process has been used for the efficient synthesis of various cyclic peptides .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H20N2O4 . It has a molecular weight of 388.44 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a linker in peptide synthesis. After the Fmoc group is removed, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The 4-N-methyl group suppresses the formation of side products on the para-amino moiety .科学的研究の応用

Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, including fluorenylmethyloxycarbonyl (Fmoc) derivatives, are being explored for antibacterial and anti-inflammatory applications. These compounds, such as Fmoc-pentafluoro-l-phenylalanine-OH, demonstrate significant effects on bacterial morphology and can be integrated into resin-based composites. These composites show promising antibacterial capabilities without being cytotoxic to mammalian cells. Their integration does not compromise the mechanical and optical properties of the materials, highlighting their potential in biomedical applications (Schnaider et al., 2019).

Peptide Synthesis

Fmoc-MeDbz-resin has been used for the synthesis of cyclic homodetic peptides. These peptides are notable for their high efficiency, selectivity, and enhanced stability under physiological conditions. The research demonstrates the utility of Fmoc-MeDbz-resin in the preparation of cyclic peptides through a process called cyclative cleavage (Monaim et al., 2018).

Supramolecular Gels

Supramolecular hydrogels based on Fmoc-functionalized amino acids are being developed for biomedical applications. These gels, incorporating structures like FMOC-Lys(FMOC)-OH, show potential as antimicrobial agents. The impact of incorporating colloidal and ionic silver mixtures into these gels on their antimicrobial activity has been a subject of research, showcasing their potential in healthcare settings (Croitoriu et al., 2021).

Hydrogel Formation and Characterization

Fmoc-Phe-OH, an N-Terminally Fmoc protected amino acid, has been used to form hydrogels that stabilize fluorescent silver nanoclusters. These hydrogels have interesting properties like large Stokes shift and stable fluorescence, making them suitable for various applications in nanotechnology and materials science (Roy & Banerjee, 2011).

Hybrid Nanomaterials

Fmoc-protected amino acid-based hydrogels have been utilized to incorporate functionalized single-walled carbon nanotubes, creating hybrid hydrogels. These hybrid hydrogels demonstrate improved thermal stability and mechanical properties, making them interesting materials for various technological applications (Roy & Banerjee, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRHQVZRKURGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)

![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)